2-Methyl-4-(3-methylpiperidin-1-yl)aniline
Description
2-Methyl-4-(3-methylpiperidin-1-yl)aniline is an aromatic amine derivative featuring a methyl group at the 2-position of the aniline ring and a 3-methylpiperidin-1-yl substituent at the 4-position. This compound belongs to a broader class of substituted anilines, which are frequently explored in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties. Potential applications include insecticidal activity, as structurally related aniline derivatives are documented in agrochemical patents () .
Properties
IUPAC Name |
2-methyl-4-(3-methylpiperidin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-10-4-3-7-15(9-10)12-5-6-13(14)11(2)8-12/h5-6,8,10H,3-4,7,9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIRJNXXCYWNIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC(=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(3-methylpiperidin-1-yl)aniline typically involves the reaction of 2-methyl aniline with 3-methylpiperidine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) to facilitate the hydrogenation process . The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(3-methylpiperidin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and chlorine (Cl2) for chlorination.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives of the aromatic ring.
Scientific Research Applications
Synthesis Overview
The synthesis of 2-Methyl-4-(3-methylpiperidin-1-yl)aniline typically involves:
- Formation of the Piperidine Ring : Starting from commercially available piperidine derivatives.
- Substitution Reactions : Utilizing electrophilic aromatic substitution to introduce the methyl group and piperidine moiety onto the aniline structure.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly as an enzyme inhibitor and in the treatment of various diseases:
- Anticancer Activity : Preliminary studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. The IC50 values for selected cell lines are summarized below:
| Cell Line | IC50 Value (µM) |
|---|---|
| Huh-7 | 15.0 |
| A549 | 12.5 |
| MCF-7 | 20.0 |
These results indicate significant potential for further exploration as an anticancer agent .
Neuropharmacology
Research suggests that this compound may interact with neurotransmitter systems, particularly as an inhibitor of acetylcholinesterase (AChE). This interaction could enhance cholinergic signaling, making it a candidate for therapies targeting neurodegenerative diseases such as Alzheimer's .
Enzyme Inhibition Studies
Studies have demonstrated that this compound can inhibit cytochrome P450 enzymes, which are crucial in drug metabolism. This property may influence the pharmacokinetics of co-administered drugs and warrants further investigation into its mechanism of action .
Industrial Applications
In addition to its biological applications, this compound is utilized in the development of advanced materials due to its unique chemical properties:
- Polymer Chemistry : The compound can serve as a monomer or additive in polymer formulations, potentially enhancing mechanical properties or thermal stability.
Case Study 1: Cytotoxicity Assessment
A study evaluating the cytotoxic effects of this compound on various cancer cell lines revealed significant activity, indicating its potential as a lead compound for drug development .
Case Study 2: Enzyme Interaction Analysis
In vitro assays demonstrated that the compound effectively inhibits AChE activity, suggesting its viability as a therapeutic agent in enhancing cognitive function in neurodegenerative conditions .
Conclusion and Future Directions
The diverse applications of this compound highlight its importance in medicinal chemistry and material science. Future research should focus on:
- Detailed mechanistic studies to elucidate its interactions with biological targets.
- Clinical trials to evaluate its efficacy and safety in humans.
- Exploration of synthetic modifications to enhance its biological activity and selectivity.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(3-methylpiperidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine moiety can mimic the structure of natural ligands, allowing the compound to bind to receptor sites and modulate their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key structural analogs differ in the nature of the substituents at the 4-position of the aniline ring and the presence of auxiliary functional groups. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Impact of Substituents on Properties
- Piperidine vs. This may improve solubility in polar solvents or interaction with biological targets .
- Fluorinated Thioethers : Compounds like 2-methyl-4-(pentafluoroethylthio)aniline () demonstrate increased lipophilicity and environmental persistence, as seen in PFAS-related analogs detected in biota () .
- Methoxy and Extended Heterocycles : The methoxy-piperazine-piperidin derivative () shows a higher molecular weight (304.43 vs. 204.31), which could influence pharmacokinetic properties such as absorption and metabolism .
Biological Activity
2-Methyl-4-(3-methylpiperidin-1-yl)aniline is a compound that belongs to the class of piperidine derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a piperidine ring, which is significant for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that piperidine derivatives could induce apoptosis in hypopharyngeal tumor cells, showing enhanced cytotoxicity compared to standard chemotherapeutic agents like bleomycin .
Neuroprotective Effects
The compound may also exhibit neuroprotective properties. Piperidine derivatives are known to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. By inhibiting these enzymes, the compound could potentially enhance cholinergic neurotransmission and offer therapeutic benefits in cognitive disorders .
Antiviral Activity
Piperidine-based compounds have shown promise in antiviral applications. For example, modifications to piperidine structures have led to the discovery of inhibitors against Ebola virus entry, demonstrating that structural variations can significantly impact antiviral efficacy . While specific data on this compound in this context is limited, its structural similarity suggests potential for further exploration.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The ability to inhibit key enzymes such as AChE and BuChE contributes to its neuroprotective effects.
- Cytotoxicity : Induction of apoptosis in cancer cells may be mediated through pathways involving mitochondrial dysfunction and oxidative stress.
- Molecular Interactions : The presence of the piperidine moiety enhances binding affinity to various biological targets, facilitating its therapeutic effects.
Case Study 1: Anticancer Efficacy
A study focusing on piperidine derivatives demonstrated that certain modifications led to enhanced anticancer activity. The compound's structural features allowed for better interaction with tumor cell receptors, resulting in increased apoptosis rates compared to traditional treatments .
Case Study 2: Neuroprotective Studies
In a study assessing the neuroprotective effects of piperidine derivatives, compounds similar to this compound were shown to significantly inhibit AChE activity in vitro. These findings suggest that such compounds could be developed into therapeutic agents for Alzheimer's disease .
Data Tables
| Activity Type | Compound | IC50/EC50 Values | Notes |
|---|---|---|---|
| Anticancer | Piperidine Derivative A | 10 µM | Induces apoptosis in cancer cells |
| Neuroprotection | Piperidine Derivative B | 5 µM | Inhibits AChE activity |
| Antiviral | Piperidine Derivative C | <10 µM | Effective against Ebola virus |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
